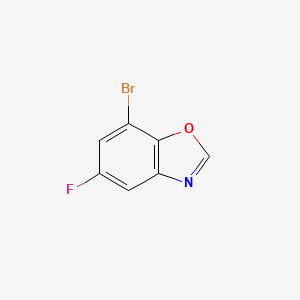

7-Bromo-5-fluoro-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C7H3BrFNO It is a derivative of benzoxazole, where the benzene ring is substituted with bromine and fluorine atoms at the 7th and 5th positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and fluorinated precursors. One common method involves the reaction of 2-aminophenol with 5-bromo-2-fluorobenzoyl chloride under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-5-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoxazole ring.

Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid for nitration and sulfonation reactions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoxazoles with various functional groups.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxy derivatives.

Applications De Recherche Scientifique

7-Bromo-5-fluoro-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 7-Bromo-5-fluoro-1,3-benzoxazole depends on its specific application:

Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to cell death or growth inhibition. The bromine and fluorine atoms enhance its binding affinity and selectivity towards molecular targets.

Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes within the molecular structure, contributing to its semiconducting properties.

Comparaison Avec Des Composés Similaires

5-Fluoro-1,3-benzoxazole: Lacks the bromine atom, resulting in different reactivity and applications.

7-Bromo-1,3-benzoxazole: Lacks the fluorine atom, affecting its electronic properties and biological activity.

5-Bromo-1,3-benzoxazole: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness: 7-Bromo-5-fluoro-1,3-benzoxazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Activité Biologique

7-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFNO. Its structure features a benzene ring fused with an oxazole ring, along with bromine and fluorine substituents that enhance its chemical stability and biological activity. The presence of halogens is known to influence pharmacological properties positively, making this compound a candidate for further drug development.

The mechanism of action for this compound varies depending on its application:

- Antimicrobial Activity : It may inhibit specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition. The halogen substituents can enhance binding affinity towards molecular targets.

- Anticancer Properties : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis (Gram-positive) | Moderate antibacterial | 50 μg/mL |

| Escherichia coli (Gram-negative) | Low antibacterial | Not significant |

| Candida albicans (Fungi) | Moderate antifungal | 40 μg/mL |

These findings suggest that while the compound is effective against certain Gram-positive bacteria and fungi, its activity against Gram-negative bacteria is limited .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The following table summarizes the results from various studies:

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 20 | Growth inhibition |

| HepG2 (Liver Cancer) | 25 | Cytotoxic effect |

| HCT-116 (Colorectal Cancer) | 18 | Cell cycle arrest |

The compound's ability to selectively target cancer cells while exhibiting lower toxicity to normal cells highlights its potential as an anticancer agent .

Synthesis and Derivatives

This compound can be synthesized through various methods involving electrophilic substitution reactions. The bromine and fluorine groups allow for further functionalization, leading to derivatives with enhanced biological activities.

Synthetic Pathways

- Electrophilic Aromatic Substitution : The synthesis typically involves the bromination and fluorination of benzoxazole derivatives.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at the bromine position, allowing for the introduction of various functional groups that may enhance biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzoxazole derivatives, including this compound:

- A study demonstrated that derivatives of benzoxazole exhibited broad-spectrum antimicrobial activities, with some compounds being more effective than standard antibiotics .

- Another investigation focused on the anticancer properties of benzoxazole derivatives, showing promising results in inhibiting tumor growth in xenograft models .

Propriétés

IUPAC Name |

7-bromo-5-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUJNCMHFBLMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.